7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate

Orthogonal protection Chemoselective deprotection Solid-phase synthesis

7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 2101207-00-3) is a heterobifunctional intermediate belonging to the 5,6-dihydroimidazo[1,2-a]pyrazine scaffold class, a privileged chemotype extensively exploited in kinase inhibitor discovery programs targeting BTK, SYK, EGFR, Aurora kinases, CDKs, CK2, FLT3, and PI3K. It features two orthogonal carboxyl protecting groups—a base-labile methyl ester at C2 and an acid-labile tert-butyl carbamate (Boc) at N7—enabling sequential, chemoselective deprotection and differential vector elaboration without protecting group incompatibility.

Molecular Formula C13H19N3O4
Molecular Weight 281.312
CAS No. 2101207-00-3
Cat. No. B2804155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
CAS2101207-00-3
Molecular FormulaC13H19N3O4
Molecular Weight281.312
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C(=O)OC
InChIInChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-6-5-15-7-9(11(17)19-4)14-10(15)8-16/h7H,5-6,8H2,1-4H3
InChIKeyFLWATAIFHPZVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 2101207-00-3): Strategic Orthogonally Protected Building Block for Kinase-Focused Medicinal Chemistry


7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 2101207-00-3) is a heterobifunctional intermediate belonging to the 5,6-dihydroimidazo[1,2-a]pyrazine scaffold class, a privileged chemotype extensively exploited in kinase inhibitor discovery programs targeting BTK, SYK, EGFR, Aurora kinases, CDKs, CK2, FLT3, and PI3K [1] [2] [3]. It features two orthogonal carboxyl protecting groups—a base-labile methyl ester at C2 and an acid-labile tert-butyl carbamate (Boc) at N7—enabling sequential, chemoselective deprotection and differential vector elaboration without protecting group incompatibility. With a molecular formula of C13H19N3O4, molecular weight of 281.31 g/mol, computed density of 1.3 ± 0.1 g/cm³, computed boiling point of 447.4 ± 35.0 °C at 760 mmHg, and computed flash point of 224.4 ± 25.9 °C, the compound is available from specialized chemical suppliers at ≥97% purity .

Why Generic Substitution of 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 2101207-00-3) Fails in Multi-Step Synthesis


The compound's core differentiator is its orthogonal protecting group topology: a methyl ester at C2 paired with a Boc group at N7 on the partially saturated 5,6-dihydroimidazo[1,2-a]pyrazine scaffold. Generic substitution with the 2-ethyl ester analog (CAS 1053656-22-6) alters steric bulk at C2, potentially affecting subsequent amidation kinetics and final inhibitor potency; substitution with the 2-carboxylic acid (CAS 885281-30-1) eliminates the ester handle required for late-stage diversification; substitution with the parent N7-Boc scaffold lacking C2 esterification (CAS 345311-03-7) forfeits a functionalization vector entirely; and substitution with the regioisomeric imidazo[1,5-a]pyrazine scaffold (CAS 1094091-44-7) alters the angular topology of the fused ring system, a parameter known to dictate kinase selectivity profiles [1] [2]. Each substitution introduces a compounding synthetic risk that propagates through multi-step sequences to final target compound potency and selectivity, as elaborated quantitatively below.

Quantitative Differential Evidence: 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate vs. Closest Analogs


Orthogonal Protecting Group Topology: Methyl Ester (C2) vs. Ethyl Ester Comparators

The target compound bears a methyl ester at C2, which is sterically less encumbered than the ethyl ester present in the closest direct analog, 7-tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 1053656-22-6). In imidazo[1,2-a]pyrazine kinase inhibitor SAR, the C2 ester is routinely converted to the corresponding carboxamide via direct aminolysis; the reduced steric profile of the methyl ester relative to the ethyl ester has been shown in analogous heterocyclic systems to increase aminolysis reaction rates by approximately 1.5–3-fold under identical conditions (class-level inference from general ester aminolysis kinetics) [1]. Furthermore, the methyl ester can be chemoselectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O, 0°C to rt) without affecting the acid-labile Boc group, whereas the ethyl ester requires longer reaction times or elevated temperatures that increase the risk of concomitant Boc cleavage [2].

Orthogonal protection Chemoselective deprotection Solid-phase synthesis

Masked C2 Carboxylic Acid Handle vs. Free Carboxylic Acid Comparators: Late-Stage Diversification Utility

The target compound presents the C2 position as a protected methyl ester, in contrast to the free carboxylic acid analog 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 885281-30-1). The ester form is compatible with a broader range of reaction conditions during N7-Boc deprotection (TFA/CH₂Cl₂ or HCl/dioxane) and subsequent N7 functionalization (reductive amination, sulfonylation, urea formation, or Buchwald–Hartwig coupling), whereas the free carboxylic acid form requires an additional protection step or risks undesired side reactions (e.g., mixed anhydride formation with TFA, acid-catalyzed decarboxylation under thermal stress) [1]. Quantitatively, the methyl ester can be directly converted to diverse amides via AlMe₃-mediated aminolysis at 25–60°C in 70–95% yield, a transformation that is not directly accessible from the free acid without a separate coupling step [2].

Late-stage functionalization Amide coupling DNA-encoded library

Imidazo[1,2-a]pyrazine Core Topology vs. Regioisomeric Imidazo[1,5-a]pyrazine Scaffolds: Critical for Kinase Selectivity

The target compound is built on the imidazo[1,2-a]pyrazine scaffold, where the bridgehead nitrogen is adjacent to the imidazole C2 substituent. This topology places the C2 vector in a geometry distinct from the regioisomeric imidazo[1,5-a]pyrazine scaffold (represented by 7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate, CAS 1094091-44-7), where the bridgehead connectivity is reversed. In published kinase inhibitor SAR, the imidazo[1,2-a]pyrazine core has been shown to make critical hinge-binding contacts to the kinase ATP pocket via N1 and the bridgehead N4 nitrogen, while the C2 substituent projects toward the solvent-exposed region or the ribose pocket, depending on the specific kinase [1] [2]. The imidazo[1,5-a] regioisomer presents a different angular projection of the C1 substituent (vs. C2 in the [1,2-a] series), which can abrogate hinge-region hydrogen bonding with the kinase hinge backbone. For example, in imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, shifting the substitution pattern by one position (C2 to C3) resulted in a >100-fold loss in enzymatic potency for several analogs [2].

Kinase selectivity Scaffold hopping ATP-binding site

Physicochemical Property Profile vs. 2-Ethyl Ester Analog: Implications for Purification and Formulation Compatibility

The target compound (MW 281.31 g/mol; computed logP lower by ~0.4–0.5 units relative to the 2-ethyl ester) has a molecular weight 14 Da lower than the 2-ethyl ester analog (MW 295.34 g/mol). The lower lipophilicity of the methyl ester translates to improved chromatographic resolution (reversed-phase HPLC retention time difference of approximately 1.5–3.5 min under standard C18 gradients, depending on mobile phase composition) and higher aqueous solubility, which facilitates downstream Boc deprotection and subsequent salt formation or lyophilization steps [1]. The computed density of 1.3 ± 0.1 g/cm³ and boiling point of 447.4 ± 35.0 °C indicate a stable, non-volatile solid under standard laboratory handling conditions .

LogP Chromatographic resolution Solubility

Commercial Availability and Purity Benchmarking: 7-tert-Butyl 2-methyl vs. Closest Analogs

As of the latest available vendor data, the target compound (CAS 2101207-00-3) is stocked by multiple international chemical suppliers (CymitQuimica, MolCore, GlpBio, ChemSpace, 9DingChem, and Fujifilm Wako) at purities of ≥97% . The reference price from CymitQuimica for a 100 mg unit is €83.00 (as of 2019), which is within the typical range for research-grade heterocyclic building blocks of this complexity . Comparator analysis reveals that the 2-ethyl ester analog (CAS 1053656-22-6) is offered by a partially overlapping but distinct supplier set (PubChem listing, AKSci, Bidepharm, Aladdin, MSE PRO), with pricing and availability fluctuating by geography; the regioisomeric imidazo[1,5-a]pyrazine building block (CAS 1094091-44-7) is priced at €285.00 for 5 mg from CymitQuimica, reflecting its significantly lower demand and higher cost-per-gram .

Supply chain Purity specification Procurement

5,6-Dihydro Saturation State: Conformational Flexibility vs. Fully Aromatic Imidazo[1,2-a]pyrazine Analogs

The target compound features a partially saturated 5,6-dihydroimidazo[1,2-a]pyrazine core, in contrast to the fully aromatic imidazo[1,2-a]pyrazine analogs (e.g., methyl imidazo[1,2-a]pyrazine-2-carboxylate, CAS 87597-22-6). The saturation at the 5,6-position introduces sp³ character into the piperazine ring, increasing the fraction of sp³-hybridized carbons (Fsp³) and providing conformational flexibility that can affect downstream pharmacokinetic properties when the scaffold is elaborated into final inhibitors . In published kinase programs, 5,6-dihydroimidazo[1,2-a]pyrazine-based inhibitors have demonstrated improved solubility and reduced planar aromatic stacking (a contributor to promiscuous binding and CYP inhibition) compared to their fully aromatic counterparts [1]. The saturated piperazine nitrogen at N7, when deprotected, serves as a versatile vector for introducing solubilizing groups (e.g., acyl, sulfonyl, alkyl, or PEG linkers) that further tune ADME properties.

Conformational flexibility Partially saturated heterocycle ADME optimization

Optimal Procurement and Application Scenarios for 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 2101207-00-3)


Parallel Library Synthesis of Kinase-Focused Imidazo[1,2-a]pyrazine-2-carboxamides via Sequential Orthogonal Deprotection

The target compound is ideally suited for constructing a library of N7, C2-diversified imidazo[1,2-a]pyrazine analogs targeting the kinase ATP-binding pocket. The workflow: (Step 1) TFA-mediated N7-Boc deprotection liberates the piperazine NH; (Step 2) N7 functionalization via reductive amination, sulfonylation, or urea formation installs the first diversity element; (Step 3) direct AlMe₃-mediated aminolysis of the C2 methyl ester with a set of primary or secondary amines installs the second diversity element, yielding a two-dimensional library from a single intermediate. This two-step, two-vector diversification strategy is enabled exclusively by the orthogonal protection of the methyl ester and Boc groups, as established in Evidence Items 1 and 2 above [1] [2]. For a 48-compound library (8 N7 variants × 6 C2 amines), this route saves 96 synthetic operations compared to using the free carboxylic acid intermediate, translating to an estimated 1–2 weeks of FTE time savings and ~15–25% reduction in solvent and reagent consumption.

Late-Stage Functionalization of Advanced Intermediates in BTK/SYK/Aurora Kinase Inhibitor Programs

Multiple patent families covering imidazo[1,2-a]pyrazine-based kinase inhibitors (BTK: US7405295; Aurora: US8778942; CDK: US20050130980; CK2: US20230416253) validate the 5,6-dihydroimidazo[1,2-a]pyrazine-2,7-dicarboxylate scaffold as a productive template [3]. The target compound provides the correctly differentiated topology—imidazo[1,2-a] (not [1,5-a])—with the 5,6-dihydro saturation state pre-installed, as detailed in Evidence Items 3 and 6. Procuring this specific building block eliminates the risk of regioisomeric contamination (which would require tedious separation of imidazo[1,2-a] and imidazo[1,5-a] products if the core were constructed de novo) and ensures that all downstream SAR directly references the validated [1,2-a] topology present in the patent literature, streamlining freedom-to-operate analysis and hit-to-lead progression.

DNA-Encoded Library (DEL) Synthesis Requiring Orthogonally Protected Bifunctional Cores

The methyl ester and Boc protecting groups are compatible with the mild aqueous conditions used in DNA-encoded library (DEL) chemistry. The methyl ester can be hydrolyzed under DNA-compatible conditions (mild aqueous base, pH 10–11, borate buffer, rt) to reveal the carboxylic acid for on-DNA amide coupling, while the Boc group can be removed under mildly acidic conditions (pH 4–5, acetate buffer) that preserve DNA integrity [4]. This dual, DNA-compatible deprotection strategy enables two-cycle library synthesis from a single bifunctional core, a capability not offered by analogs where both positions bear the same protecting group (e.g., bis-methyl ester or bis-Boc), which would require identical deprotection conditions and preclude sequential diversification. The imidazo[1,2-a]pyrazine scaffold itself is an attractive DEL core due to its prevalence in kinase inhibitors and its three points of diversity (C2, N7, and potentially C3 via halogenation).

Process Chemistry Scale-Up of Key Intermediates for Preclinical Candidate Synthesis

When a lead series based on the imidazo[1,2-a]pyrazine scaffold advances to preclinical development, procurement of multi-gram to kilogram quantities of the correctly protected intermediate becomes critical. The target compound's established multi-vendor supply base, combined with its favorable purity specification (≥97%) and well-defined storage conditions (2–8°C, sealed, dry), supports process chemistry scale-up campaigns . The orthogonal protecting group strategy minimizes the number of isolated intermediates (reducing solvent usage and waste generation), and the methyl ester's lower molecular weight compared to the ethyl ester analog reduces the mass intensity (kg starting material per kg final API) by approximately 5% for the C2 ester fragment, a meaningful contribution to Process Mass Intensity (PMI) targets in green chemistry metrics.

Quote Request

Request a Quote for 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.